molecular formula C13H20ClNO B3087814 2-(2-Ethoxyphenyl)piperidine, HCl CAS No. 1177349-47-1

2-(2-Ethoxyphenyl)piperidine, HCl

Cat. No.: B3087814
CAS No.: 1177349-47-1
M. Wt: 241.76 g/mol
InChI Key: JXGOCTRWIFNUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)piperidine, HCl is a chemical compound with the molecular formula C13H20ClNO . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a phenyl ring through an ethoxy group . The molecular weight of this compound is 241.76 .


Physical and Chemical Properties Analysis

Piperidine, the parent compound of this compound, is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

Synthesis and Chemical Properties

One study reported the synthesis of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, which are derivatives related to 2-(2-Ethoxyphenyl)piperidine, through reactions between α-phenyl-β-piperidino-4-substituted propiophenones with Grignard reactants. These compounds exhibited moderate antibacterial activity and high antioxidant activity for certain hydrochlorides, highlighting their potential therapeutic applications (Гаспарян et al., 2011).

Another study focused on the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines using ethyl p-methoxycinnamate and highlighted the influence of allylic 1,3-strain on the stereochemical outcome of acid-mediated amido cyclization, which is crucial for the synthesis of complex piperidine-based structures (Ramakrishna et al., 2016).

Applications in Medicinal Chemistry

Research into the structural modifications of piperidine derivatives has led to the development of novel compounds with potential therapeutic benefits. For instance, the design and synthesis of novel candidate selective estrogen receptor modulators (SERMs) based on chiral piperidin-4-ols demonstrate the role of these compounds in developing treatments for conditions responsive to estrogen modulation (Yadav et al., 2011).

Additionally, a study on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, sheds light on their potential applications in environmental chemistry for carbon capture and sequestration (Robinson et al., 2011).

Analytical and Structural Characterization

The analytical profiles of psychoactive arylcyclohexylamines, which share structural similarities with 2-(2-Ethoxyphenyl)piperidine, have been characterized to support forensic analysis and understand their pharmacological activities (De Paoli et al., 2013). Another study provided insight into the radical-mediated nitrile translocation for synthesizing novel piperidine derivatives, highlighting the versatility of these compounds in organic synthesis (Vervisch et al., 2012).

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . The vapors of piperidine can cause respiratory irritation . Therefore, when working with piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(2-Ethoxyphenyl)piperidine, HCl, is an important task of modern organic chemistry .

Properties

IUPAC Name

2-(2-ethoxyphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-15-13-9-4-3-7-11(13)12-8-5-6-10-14-12;/h3-4,7,9,12,14H,2,5-6,8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGOCTRWIFNUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyphenyl)piperidine, HCl
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyphenyl)piperidine, HCl
Reactant of Route 3
2-(2-Ethoxyphenyl)piperidine, HCl
Reactant of Route 4
2-(2-Ethoxyphenyl)piperidine, HCl
Reactant of Route 5
2-(2-Ethoxyphenyl)piperidine, HCl
Reactant of Route 6
2-(2-Ethoxyphenyl)piperidine, HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.